molecular formula C18H16N2O8S2 B1213272 TJP6T3TJP4 CAS No. 149440-01-7

TJP6T3TJP4

Cat. No.: B1213272
CAS No.: 149440-01-7
M. Wt: 452.5 g/mol
InChI Key: UQWIHFJXDRNUDP-UHFFFAOYSA-N
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Description

The compound 6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonic acid, known by its Unique Ingredient Identifier TJP6T3TJP4, is a synthetic organic compound. It is characterized by its complex structure, which includes naphthalene and sulfonic acid groups. This compound is often used in various industrial and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonic acid typically involves diazotization and coupling reactions. The process begins with the diazotization of 2-methoxy-5-methyl-4-sulfonatophenylamine, followed by coupling with 6-hydroxy-2-naphthalenesulfonic acid under acidic conditions. The reaction is carried out at low temperatures to ensure the stability of the diazonium salt .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pH, and reactant concentrations, ensuring high purity and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonic acid undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the azo group to an amine group.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of dyes and pigments for textiles and plastics

Mechanism of Action

The compound exerts its effects primarily through its ability to interact with biological molecules. The sulfonic acid groups enhance its solubility in water, allowing it to penetrate biological membranes. The azo group can undergo reduction in vivo, leading to the formation of active metabolites that interact with cellular targets. These interactions can disrupt cellular processes, making the compound useful in various therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • 6-hydroxy-5-[(2-methoxy-4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonic acid
  • 5-[(2-methoxy-5-methyl-4-sulfonatophenyl)diazenyl]-2-naphthalenesulfonic acid
  • 6-hydroxy-2-naphthalenesulfonic acid

Uniqueness

6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonic acid is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability .

Properties

CAS No.

149440-01-7

Molecular Formula

C18H16N2O8S2

Molecular Weight

452.5 g/mol

IUPAC Name

6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfophenyl)diazenyl]naphthalene-2-sulfonic acid

InChI

InChI=1S/C18H16N2O8S2/c1-10-7-14(16(28-2)9-17(10)30(25,26)27)19-20-18-13-5-4-12(29(22,23)24)8-11(13)3-6-15(18)21/h3-9,21H,1-2H3,(H,22,23,24)(H,25,26,27)

InChI Key

UQWIHFJXDRNUDP-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1S(=O)(=O)O)OC)N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)O)O

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)O)OC)N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)O)O

Color/Form

Dark red powde

melting_point

300 °C[US EPA;  High Production Volume (HPV) Challenge Program. The HPV voluntary challenge chemical list. Robust summaries and test plans. 2-Naphthalenesulfonic acid, 6-hydroxy-5-

149440-01-7
25956-17-6

solubility

In water, 2.25X10+5 mg/L at 25 °C
In 50% alcohol, 1.3%
Solubility at 25 °C: in ethanol, 0.001 g/100 mL;  in glycerol, 3.0 g/100 mL;  in propylene glycol, 1.5 g/100 mL

Synonyms

Allura Red AC Dye
C.I. 16035
F D and C red #40
FD and C red no. 40
R-40

Origin of Product

United States

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